The synthesis of TAS-303 involves a multi-step chemical process. The specific method has been outlined in previous publications, emphasizing the use of various chemical reagents and conditions to achieve the desired compound structure. The synthesis typically includes the formation of key intermediates followed by coupling reactions that lead to the final product, TAS-303 hydrochloride. The detailed synthetic pathway is crucial for ensuring high purity and yield of the compound, which is essential for subsequent pharmacological evaluations .
TAS-303's molecular structure can be represented as follows:
The compound features a piperidine ring and two phenyl groups, contributing to its pharmacological properties. The structural data indicates that TAS-303 has a unique arrangement that allows for selective binding to the norepinephrine transporter, enhancing its therapeutic potential for treating conditions like stress urinary incontinence .
TAS-303 undergoes various chemical reactions that are primarily characterized by its interaction with neurotransmitter transporters. In vitro studies have demonstrated that TAS-303 effectively inhibits the uptake of norepinephrine in neuronal cells. The binding affinity of TAS-303 for the norepinephrine transporter was evaluated using radioligand binding assays, which confirmed its selective inhibitory action compared to other neurotransmitter transporters .
The mechanism of action of TAS-303 involves its selective inhibition of norepinephrine reuptake in the central nervous system and peripheral tissues. By blocking the norepinephrine transporter, TAS-303 increases the availability of norepinephrine in synaptic clefts, which enhances urethral pressure and may improve bladder control in patients with stress urinary incontinence. This action is supported by preclinical studies showing dose-dependent increases in basal urethral pressure in animal models .
TAS-303 exhibits several notable physical and chemical properties:
These properties are essential for formulating TAS-303 into a viable therapeutic agent, ensuring adequate bioavailability and stability during storage and administration .
TAS-303 is primarily being investigated for its therapeutic applications in treating stress urinary incontinence, particularly in female patients. Clinical trials have demonstrated its efficacy in reducing urinary incontinence episodes while maintaining a favorable safety profile compared to placebo treatments. The compound's selective action on norepinephrine transporters makes it a promising candidate for further development as a treatment option for this condition .
Stress urinary incontinence (SUI) represents a prevalent and debilitating urological condition characterized by involuntary urine leakage during physical activities that increase intra-abdominal pressure, such as coughing, sneezing, or exertion [1] [4]. This condition disproportionately affects women, with epidemiological studies indicating that approximately 25% of women experience pure SUI, while over 60% encounter some form of urinary incontinence during their lifetime [2] [4]. The socioeconomic burden is substantial, with annual management costs in the United States exceeding $13 billion and profound impacts on quality of life, including social withdrawal, psychological distress, and sexual dysfunction [1] [4] [10]. Despite its prevalence, therapeutic management remains challenging due to the complex pathophysiology and limitations of existing interventions.
The pathophysiology of SUI primarily involves two interrelated mechanisms that compromise urethral closure function: urethral hypermobility and intrinsic sphincter deficiency (ISD). These mechanisms frequently coexist, creating a multifactorial etiology that complicates treatment approaches [1] .
Urethral Hypermobility: This condition arises from inadequate support of the bladder neck and urethra due to weakening or damage to pelvic floor musculature and connective tissues. Key contributing factors include pregnancy, vaginal childbirth, menopause, obesity, and prior pelvic surgeries. The loss of anatomical positioning prevents effective pressure transmission to the urethra during increased abdominal pressure, leading to urine leakage. Diagnostic assessment through Q-tip tests and ultrasound imaging reveals that urethral hypermobility affects over 90% of women with pure SUI [1] [4] .
Intrinsic Sphincter Deficiency (ISD): ISD involves impaired function of the internal and external urethral sphincters due to neuromuscular damage, reduced vascular perfusion, or atrophy of periurethral tissues. This deficiency manifests as reduced maximum urethral closure pressure (MUCP), measured urodynamically below 20 cmH₂O. ISD commonly results from pelvic radiation, neurological disorders, aging, or surgical trauma, particularly following prostatectomy in men. Unlike hypermobility, ISD often presents with severe leakage independent of physical exertion [1] [4] .
The extracellular matrix degradation within urethral supportive tissues further compounds these mechanisms. Increased breakdown of collagen and elastin, particularly during menopause and aging, reduces tissue elasticity and supportive capacity. Emerging evidence also suggests biochemical contributors, including heavy metal exposure (cadmium, lead) and dyslipidemia, which correlate with compromised urethral integrity [2] [7].
Table 1: Pathophysiological Mechanisms in Stress Urinary Incontinence
Mechanism | Primary Defect | Key Contributing Factors | Urodynamic Findings |
---|---|---|---|
Urethral Hypermobility | Loss of anatomical support | Pregnancy, vaginal delivery, menopause, pelvic surgery | Normal MUCP, positive stress test |
Intrinsic Sphincter Deficiency | Impaired sphincter contractility | Radiation, neuropathy, aging, prostatectomy | Low MUCP (<20 cmH₂O), low ALPP (<60 cmH₂O) |
Current SUI treatments exhibit significant limitations in efficacy, safety, and patient adherence, creating substantial therapeutic gaps.
Surgical Interventions: Midurethral slings—particularly tension-free vaginal tape (TVT) and transobturator tape (TOT)—represent first-line surgical options. While effective, they carry considerable risks:
Pharmacological Options face even greater limitations:
Table 2: Limitations of Current SUI Therapies
Therapy Type | Representative Options | Efficacy Limitations | Safety/Adherence Concerns |
---|---|---|---|
Surgical | TVT sling | Low recurrence (0%) | 17.6% intraoperative complications |
TOT sling | 3.7% recurrence | Higher long-term failure | |
Pharmacological | Duloxetine | ~50% symptom reduction | 71% AE rate, 17% discontinuation |
α-Adrenergic agonists | Symptom improvement only | Orthostatic hypotension risk |
The limitations of existing therapies underscore the need for mechanistically distinct pharmacological agents. TAS-303 emerges as a promising candidate by targeting peripheral urethral closure mechanisms without central nervous system (CNS) involvement. Its development is founded on several key pharmacological rationales:
Peripheral Selectivity: Unlike duloxetine, TAS-303 acts as a highly selective norepinephrine reuptake inhibitor (NRI) with minimal affinity for serotonin transporters (SERT) or dopamine transporters (DAT). This specificity confines activity to the urethral sphincter, where norepinephrine enhances rhosphincter contractility via α1-adrenergic receptors [1] [3] [6]. Precompetitive studies demonstrate its 300-fold selectivity for NET over SERT, explaining its lack of serotonin-related side effects [1] [9].
Urethrotonic Effects: Preclinical investigations established TAS-303's dose-dependent enhancement of urethral closure pressure and leak point pressure in rat models. Oral administration (18 mg/kg) increased plasma norepinephrine by 120% without altering epinephrine, dopamine, or serotonin concentrations. Crucially, even maximal doses (100 mg/kg) did not reduce immobility time in forced swimming tests, indicating absent CNS effects at therapeutically relevant concentrations [1] [3].
Clinical Translation: A phase II trial involving 231 women with SUI demonstrated a 57.7% reduction in incontinence episode frequency with TAS-303 (18 mg/day) versus 46.9% with placebo (p=0.036). Subgroup analyses revealed enhanced efficacy in patients aged ≥60 years and those with ≥2 daily episodes. Unlike duloxetine, TAS-303 exhibited an adverse event rate comparable to placebo (3.4%) and zero discontinuations due to side effects [1] [6].
Therapeutic Positioning: TAS-303 addresses intrinsic sphincter deficiency—a component poorly managed by sling surgeries targeting hypermobility. Its rapid onset (effects within 4 weeks) offers potential synergy with pelvic floor muscle training (PFMT), which typically requires 12 weeks for benefit. This pharmacological approach could serve as bridge therapy for surgical candidates or definitive treatment for medically complex patients [1] [6] [7].
Table 3: Comparative Pharmacology of TAS-303 and Duloxetine
Parameter | TAS-303 | Duloxetine |
---|---|---|
Mechanism | Selective peripheral NRI | SNRI (central/peripheral) |
Primary Target | Urethral α1-adrenoceptors | Onuf's nucleus (S2-S3) |
SUI Episode Reduction | 57.7% (P<0.05 vs placebo) | ~50% |
Adverse Event Rate | 3.4% (placebo-like) | 71% |
Discontinuation Rate | 0% | 17% |
Therapeutic Advantage | Targets ISD without CNS effects | Limited by tolerability issues |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: